(2-Benzylnaphthalen-1-yl)methanol
Description
(2-Benzylnaphthalen-1-yl)methanol is a naphthalene-derived aromatic alcohol characterized by a benzyl substituent at the 2-position of the naphthalene ring and a hydroxymethyl (-CH2OH) group at the 1-position. Its molecular formula is C18H16O, with a molecular weight of ~250.3 g/mol. The compound’s structure combines the planar aromaticity of naphthalene with the steric bulk of the benzyl group, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
648895-07-2 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(2-benzylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C18H16O/c19-13-18-16(12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-17(15)18/h1-11,19H,12-13H2 |
InChI Key |
QZWQGPSRQKYWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Benzylnaphthalen-1-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-benzylnaphthalen-1-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Benzylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2-benzylnaphthalen-1-yl)methanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2-benzylnaphthalen-1-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: (2-Benzylnaphthalen-1-yl)methanone
Reduction: (2-Benzylnaphthalen-1-yl)methane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(2-Benzylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Benzylnaphthalen-1-yl)methanol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (2-Benzylnaphthalen-1-yl)methanol | C18H16O | ~250.3 | Naphthalene core, 2-benzyl substituent, primary alcohol |
| Naphthalen-1-ylmethanol | C11H10O | 158.20 | Naphthalene core, primary alcohol at position 1 |
| Diphenylmethanol (Benzhydryl alcohol) | C13H12O | 184.23 | Two phenyl groups attached to a primary alcohol |
- Diphenylmethanol, with two phenyl groups, exhibits even higher steric bulk but lacks the extended π-system of naphthalene .
- Crystallography: Naphthalen-1-ylmethanol derivatives show bond angles (e.g., −176.55°) indicative of near-planar aromatic systems, while benzyl-substituted analogs may exhibit torsional strain due to substituent positioning .
Physical and Chemical Properties
Table 2: Physical Properties
| Compound | Melting Point (°C) | Solubility | Stability Notes |
|---|---|---|---|
| This compound | Not reported | Likely low in water; soluble in organic solvents (e.g., methanol, DCM) | High thermal stability due to aromaticity |
| Naphthalen-1-ylmethanol | Not explicitly reported | Moderately soluble in polar aprotic solvents | Susceptible to oxidation at the alcohol group |
| Diphenylmethanol | 66–68 | Slightly soluble in water; soluble in ethanol, ether | Stable under ambient conditions |
- Solubility: this compound’s solubility profile is expected to align with aromatic alcohols—poor in water but enhanced in methanol or dichloromethane.
- Thermal Stability: The fused naphthalene ring enhances thermal stability compared to diphenylmethanol, which lacks extended conjugation .
Reactivity and Functional Group Behavior
- Oxidation: Primary alcohols like this compound are typically oxidized to carboxylic acids, but steric hindrance from the benzyl group may slow reaction kinetics compared to naphthalen-1-ylmethanol.
- Esterification : The alcohol group can undergo esterification with acyl chlorides or anhydrides, though reaction yields may vary due to steric effects.
Biological Activity
(2-Benzylnaphthalen-1-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological effects of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties.
Chemical Structure
The chemical structure of this compound can be described as a naphthalene derivative with a benzyl group and a hydroxymethyl substituent. Its molecular formula is CHO, which suggests potential interactions with biological targets through hydrophobic and hydrogen bonding interactions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has been tested against several types of cancer, yielding promising results.
Table 1: Antiproliferative Activity of this compound
The IC values indicate the concentration required for 50% inhibition of cell proliferation. The results suggest that this compound exhibits selective cytotoxicity towards breast cancer cells (MCF-7), which is significant for developing targeted cancer therapies.
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated, particularly against Gram-positive bacteria. The compound demonstrated notable activity, indicating its potential as a lead compound for antibiotic development.
Table 2: Antibacterial Activity of this compound
The Minimum Inhibitory Concentration (MIC) values reflect the lowest concentration that inhibits bacterial growth, highlighting the effectiveness of this compound against common pathogens.
Antioxidative Activity
Antioxidative properties are crucial for compounds that can mitigate oxidative stress in biological systems. Studies have shown that this compound exhibits significant antioxidant activity, which may contribute to its overall therapeutic potential.
Table 3: Antioxidative Activity Comparison
| Compound | Method Used | Activity Level |
|---|---|---|
| This compound | DPPH Scavenging Test | High |
| Standard BHT | DPPH Scavenging Test | Moderate |
The results from DPPH scavenging tests indicate that this compound possesses strong antioxidative properties, outperforming some standard antioxidants like BHT.
Case Studies
A case study involving the synthesis and evaluation of related naphthalene derivatives has provided insights into the structure-activity relationship of compounds similar to this compound. These studies emphasize the importance of functional groups in enhancing biological activity, especially in terms of selectivity and potency against cancer cells and bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
